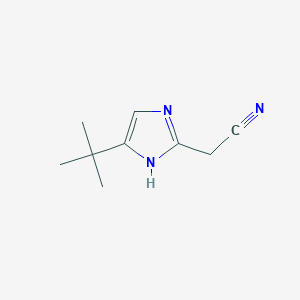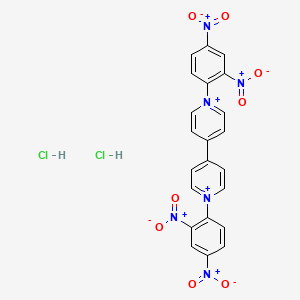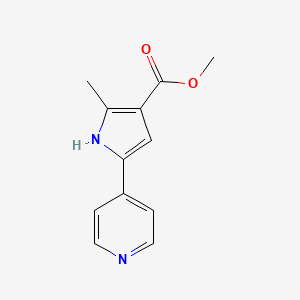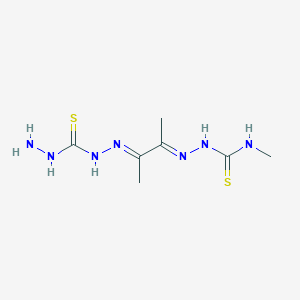
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazine derivatives
Métodos De Preparación
The synthesis of 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide typically involves the condensation of hydrazine derivatives with carbonothioyl compounds. One common synthetic route includes the reaction of diacetylmonoximehydrazone with m-hydroxybenzaldehyde in a 1:1 molar ratio . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide can be compared with other similar compounds, such as butan-2-ylidene benzohydrazides and 3-(hydroxyimino)butan-2-ylidene hydrazinylidene methyl phenol . These compounds share similar structural features and functional groups, but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H15N7S2 |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1-amino-3-[(E)-[(3E)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C7H15N7S2/c1-4(11-13-6(15)9-3)5(2)12-14-7(16)10-8/h8H2,1-3H3,(H2,9,13,15)(H2,10,14,16)/b11-4+,12-5+ |
Clave InChI |
CGTLSIBVVAHATQ-JLYPQOKGSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NC)/C(=N/NC(=S)NN)/C |
SMILES canónico |
CC(=NNC(=S)NC)C(=NNC(=S)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


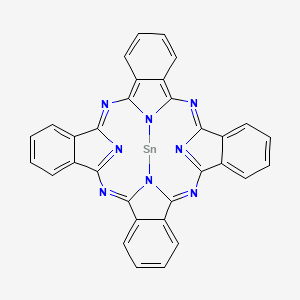
![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
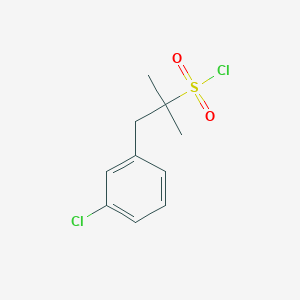
![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
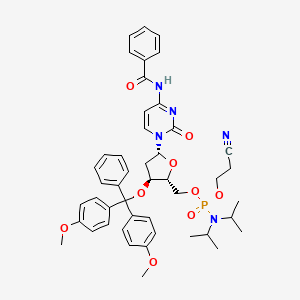
![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)

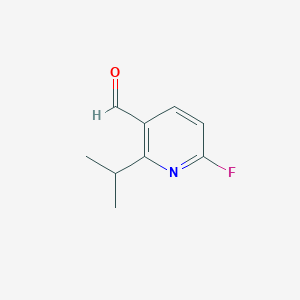

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)
